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molecular formula C9H11FO B1342436 1-(3-Fluorophenyl)propan-1-OL CAS No. 701-38-2

1-(3-Fluorophenyl)propan-1-OL

Cat. No. B1342436
M. Wt: 154.18 g/mol
InChI Key: UINJQZXICQEKRH-UHFFFAOYSA-N
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Patent
US07608740B2

Procedure details

18 L ethyl bromide were dissolved in 30 L of THF and added dropwise to a suspension of 6 kg of magnesium in 30 L of THF. The reaction solution was next stirred for two hours at 65° to 75° C. and then cooled to 0 to 10° C. 15 kg of 3-fluorobenzaldehyde in 60 L of THF were added while cooling with ice over a period of 6 hr and the reaction solution was stirred overnight at room temp. The reaction solution was quenched with saturated ammonium chloride solution at 0°-10° C. The reaction solution was stirred for one hour, organic layer separated and concentrated. The concentrate was extracted with 40 L of DCM and washed with 30 L of 5% HCl solution. The solvent was removed in vacuo. After drying, 20 kg of 1-(3-Fluoro -phenyl)-propan-1-ol were obtained as a brown oil and taken as such to the next step.
Quantity
18 L
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
6 kg
Type
reactant
Reaction Step Two
Name
Quantity
30 L
Type
solvent
Reaction Step Two
Quantity
15 kg
Type
reactant
Reaction Step Three
Name
Quantity
60 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH3:2].[Mg].[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=[O:10]>C1COCC1>[F:5][C:6]1[CH:7]=[C:8]([CH:9]([OH:10])[CH2:1][CH3:2])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
18 L
Type
reactant
Smiles
C(C)Br
Name
Quantity
30 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 kg
Type
reactant
Smiles
[Mg]
Name
Quantity
30 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
15 kg
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1
Name
Quantity
60 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
next stirred for two hours at 65° to 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice over a period of 6 hr
Duration
6 h
STIRRING
Type
STIRRING
Details
the reaction solution was stirred overnight at room temp
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched with saturated ammonium chloride solution at 0°-10° C
STIRRING
Type
STIRRING
Details
The reaction solution was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
organic layer separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The concentrate was extracted with 40 L of DCM
WASH
Type
WASH
Details
washed with 30 L of 5% HCl solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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